molecular formula C6H11NO4 B1259557 Urethane acrylate

Urethane acrylate

Cat. No. B1259557
M. Wt: 161.16 g/mol
InChI Key: UHESRSKEBRADOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06850682B2

Procedure details

In a flask equipped with a stirring blade, 348 parts (2 mol) of TDI (2,4-tolylene diisocyanate) was charged and 2000 parts (1 mol) of polytetramethylene glycol (number-average molecular weight of 2000) and dibutyltin diacetate were added while stirring. After heating to 70° C. while paying attention to heat generation, 0.2 parts of p-methoxyphenol and 1 part of 2,6-tertiary butyl-4-methylphenol were added. The reaction was conducted at the same temperature for 7 hours. Then, 232 parts (2 mol) of HEA (2-hydroxyethyl acrylate) was charged and the reaction was further reacted at the same temperature for 7 hours. After confirming the disappearance of absorption of NCO by infrared absorption spectrum, the reaction product was taken out to obtain a urethane acrylate (OS-2) as a radical polymerizable oligomer (A1).
Name
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,6-tertiary butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C(N=C=O)=CC([N:8]=C=O)=CC=1.CCCCO[C@H](CO)CC.C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.COC1C=CC(O)=CC=1.[C:50]([O:54][CH2:55][CH2:56]O)(=[O:53])[CH:51]=[CH2:52]>>[C:50]([OH:54])(=[O:53])[CH:51]=[CH2:52].[NH2:8][C:50]([O:54][CH2:55][CH3:56])=[O:53] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
CCCCO[C@@H](CC)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
2,6-tertiary butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=C)(=O)OCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the reaction was further reacted at the same temperature for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the disappearance of absorption of NCO by infrared absorption spectrum

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.